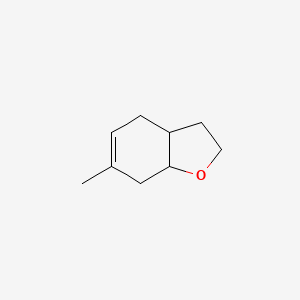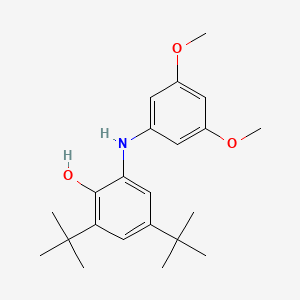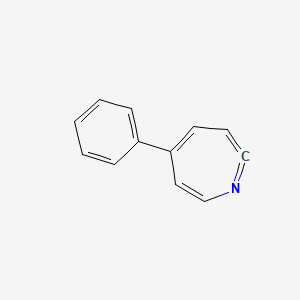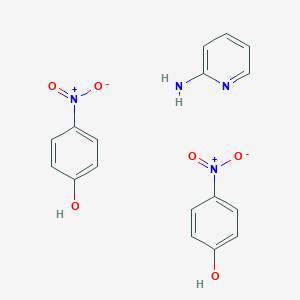
4-Nitrophenol;pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenol;pyridin-2-amine is a compound that combines the structural features of 4-nitrophenol and pyridin-2-amine. 4-Nitrophenol is a phenolic compound with a nitro group at the para position relative to the hydroxyl group on the benzene ring . . The combination of these two moieties results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenol typically involves the nitration of phenol using dilute nitric acid at room temperature . This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol, which can be separated based on their differing physical properties.
Pyridin-2-amine can be synthesized through various methods, including the reduction of 2-nitropyridine or the reaction of pyridine with ammonia in the presence of a catalyst . The combination of 4-nitrophenol and pyridin-2-amine can be achieved through a coupling reaction, where the amine group of pyridin-2-amine reacts with the nitro group of 4-nitrophenol under appropriate conditions.
Industrial Production Methods
Industrial production of 4-nitrophenol involves the large-scale nitration of phenol, followed by purification processes to isolate the desired product . Pyridin-2-amine is produced industrially through catalytic hydrogenation of 2-nitropyridine or by the reaction of pyridine with ammonia under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenol;pyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Reduction: 4-Aminophenol from the reduction of 4-nitrophenol.
Oxidation: Quinone derivatives from the oxidation of 4-nitrophenol.
Substitution: Various N-substituted pyridin-2-amine derivatives.
Scientific Research Applications
4-Nitrophenol;pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitrophenol;pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Nitrophenol;pyridin-2-amine can be compared with other similar compounds, such as:
4-Nitrophenol: Shares the nitro and hydroxyl groups but lacks the pyridine ring, resulting in different chemical reactivity and applications.
Pyridin-2-amine: Contains the pyridine ring and amine group but lacks the nitro and hydroxyl groups, leading to different biological and chemical properties.
2-Amino-4-methylpyridine: Similar to pyridin-2-amine but with a methyl group at the fourth position, affecting its steric and electronic properties.
Properties
CAS No. |
827322-46-3 |
|---|---|
Molecular Formula |
C17H16N4O6 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
4-nitrophenol;pyridin-2-amine |
InChI |
InChI=1S/2C6H5NO3.C5H6N2/c2*8-6-3-1-5(2-4-6)7(9)10;6-5-3-1-2-4-7-5/h2*1-4,8H;1-4H,(H2,6,7) |
InChI Key |
JKZJOZBLVBHBQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N.C1=CC(=CC=C1[N+](=O)[O-])O.C1=CC(=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14216585.png)
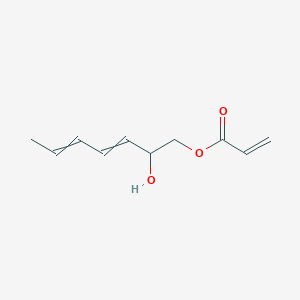
![Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-](/img/structure/B14216618.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-](/img/structure/B14216620.png)
![2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14216621.png)
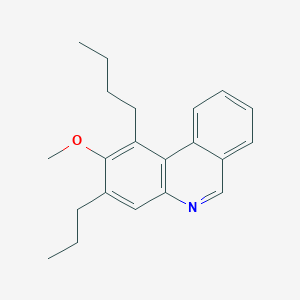
![3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B14216626.png)
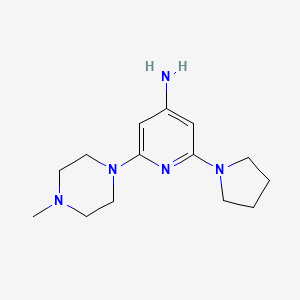
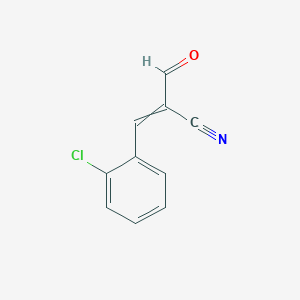
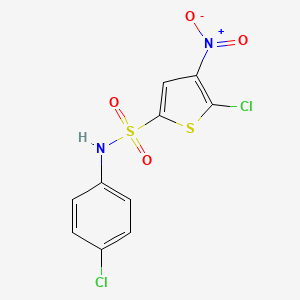
![7,8-Nonadien-1-one, 5-hydroxy-1-phenyl-7-[(trimethylsilyl)methyl]-](/img/structure/B14216657.png)
